Amrubicin hydrochloride

描述

准备方法

化学反应分析

氨柔比星盐酸盐会发生各种化学反应,包括:

这些反应中常用的试剂包括氰化钾、碳酸铵、乙酸酐以及各种催化剂,例如氯化铝 . 这些反应生成的主要产物包括氨柔比醇和其他结构类似物 .

科学研究应用

Treatment of Small Cell Lung Cancer (SCLC)

Amrubicin hydrochloride has shown promising results in treating relapsed and refractory SCLC. Several clinical studies have evaluated its efficacy:

- Efficacy in Relapsed SCLC : A significant study reported that amrubicin achieved an overall response rate of 44.8% in patients with relapsed SCLC who had previously undergone platinum-based chemotherapy. The median survival time for these patients was approximately 25 weeks .

- Comparison with Other Treatments : In head-to-head trials against topotecan, amrubicin demonstrated superior efficacy with a response rate of 38% compared to 13% for topotecan in sensitive relapsed cases. Moreover, the progression-free survival was longer in the amrubicin group (3.5 months) versus topotecan (2.2 months) .

| Study | Response Rate | Median Survival Time | Comparison Drug |

|---|---|---|---|

| Inoue et al. | 44.8% | 25 weeks | Topotecan |

| Phase II Trial | 38% | 8.1 months | Topotecan |

Use in Non-Small Cell Lung Cancer (NSCLC)

Amrubicin has also been investigated for NSCLC treatment:

- Efficacy in NSCLC : Clinical trials have indicated that amrubicin can be effective in NSCLC patients who are resistant to other therapies. Its application as a second-line treatment has shown favorable outcomes, although comprehensive data are still emerging .

Safety Profile

The safety profile of this compound is characterized by myelosuppression as the primary dose-limiting toxicity. Common adverse effects include:

- Hematologic Toxicities : Grade 3-4 neutropenia occurred in up to 75% of patients, with febrile neutropenia reported in 20%. Anemia and thrombocytopenia were also significant concerns .

- Non-Hematologic Toxicities : Other observed toxicities included dyspnea and oral mucositis, with rare cases of pneumonitis noted .

Case Study Insights

Several case studies illustrate the practical applications of amrubicin:

- Case Study on Efficacy : A retrospective analysis involving outpatients treated with amrubicin highlighted a response rate consistent with clinical trial findings, reinforcing its use as an effective agent for relapsed lung cancer .

- Long-term Outcomes : Long-term follow-up studies indicate that while complete responses are rare, significant disease stabilization can be achieved, warranting further investigation into combination therapies involving amrubicin .

作用机制

相似化合物的比较

氨柔比星盐酸盐在蒽环类抗生素中是独一无二的,因为它具有合成来源和特定的结构修饰。类似的化合物包括:

阿霉素: 另一种蒽环类抗生素,它也抑制拓扑异构酶II,但更容易与DNA嵌入.

柔红霉素: 与阿霉素类似,它用于治疗各种癌症,但其副作用谱不同.

表柔比星: 阿霉素的衍生物,具有类似的作用机制,但药代动力学不同.

生物活性

Amrubicin hydrochloride is a synthetic anthracycline derivative, primarily used in the treatment of small cell lung cancer (SCLC) and other malignancies. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme plays a crucial role in DNA replication and transcription by creating double-strand breaks and subsequently re-ligating them. Amrubicin stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation process, which leads to DNA damage and ultimately cell death .

Key Mechanisms:

- DNA Intercalation : Amrubicin intercalates between DNA base pairs, although it exhibits reduced intercalation compared to doxorubicin, which may affect its distribution within cells .

- Topoisomerase II Inhibition : The stabilization of the DNA-topoisomerase II complex leads to cell cycle arrest at the G2/M phase, inhibiting cell proliferation .

- Metabolism : Amrubicin is metabolized to its active form, amrubicinol, which has significantly higher cytotoxicity—up to 200 times more potent against certain tumor cell lines .

Pharmacokinetics

Amrubicin is administered intravenously, typically at doses ranging from 35 mg/m² to 45 mg/m² over three consecutive days every three weeks. The pharmacokinetics indicate that peak plasma concentrations of amrubicinol are reached shortly after administration, with a half-life that remains consistent across different dosages .

Pharmacokinetic Data Table:

| Parameter | Value |

|---|---|

| Administration Route | Intravenous |

| Typical Dose | 35-45 mg/m² |

| Peak Plasma Concentration | 1 hour post-administration |

| Half-life | Dose-independent |

| Active Metabolite | Amrubicinol |

Clinical Efficacy

Amrubicin has shown promising results in various clinical trials for SCLC. In previously untreated patients with extensive disease, response rates have reached as high as 79%, with median survival times around 11 months .

Clinical Trial Findings:

- Phase I Studies : Initial studies indicated a favorable response with an overall response rate of approximately 78.8% among patients treated with amrubicin .

- Comparative Studies : In a randomized trial comparing amrubicin with topotecan, amrubicin demonstrated superior efficacy in sensitive relapsed cases (53% vs. 21% response rate) .

Case Study Summary Table:

| Study Type | Patient Population | Response Rate (%) | Median Survival (months) |

|---|---|---|---|

| Phase I | Previously untreated SCLC | 79 | 11 |

| Randomized Trial | Sensitive relapsed SCLC | 53 | Not specified |

| Monotherapy | Heavily pretreated SCLC | 71 | 9.4 |

Safety Profile

The safety profile of amrubicin is characterized by hematologic toxicity, particularly myelosuppression. Grade 3 or higher leukopenia and neutropenia occur in a significant percentage of patients . Non-hematologic toxicities are generally mild but can include anorexia and alopecia.

Toxicity Data Table:

| Toxicity Type | Grade 3 (%) | Grade 4 (%) |

|---|---|---|

| Leukopenia | 39 | 39 |

| Neutropenia | 12 | 39 |

| Anorexia | 9 | - |

| Alopecia | 3 | - |

属性

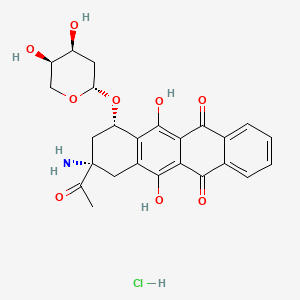

IUPAC Name |

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-IITOGVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911577 | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-30-3 | |

| Record name | Amrubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amrubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amrubicin Hydrochloride exert its anticancer effects?

A: this compound, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]

Q2: What is the role of Amrubicinol in the anticancer activity of this compound?

A: this compound is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided abstracts do not include specific spectroscopic data for this compound. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.

Q5: How is this compound administered, and what are its pharmacokinetic properties?

A: this compound is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []

Q6: What are the primary routes of elimination for this compound and its metabolites?

A: Excretion of this compound and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]

Q7: Does this compound exhibit any significant accumulation upon multiple doses?

A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of this compound. [, ] This accumulation is similar to that observed in Japanese patients. []

Q8: What types of cancer has this compound been investigated for in clinical trials?

A: this compound has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]

Q9: What are the main adverse effects associated with this compound treatment?

A: The primary toxicity concern with this compound is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]

Q10: Are there any ongoing research efforts to improve the targeted delivery of this compound to tumor cells?

A10: While the provided research abstracts do not focus on specific drug delivery systems for this compound, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.

Q11: Are there any identified biomarkers that could predict response to this compound treatment or identify potential adverse events?

A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with this compound pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。